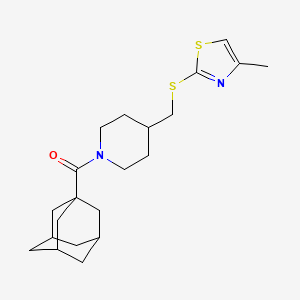![molecular formula C14H12N2O3S B2941139 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034343-47-8](/img/structure/B2941139.png)
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The bifuran and thiophen-2-yl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The bifuran and thiophen-2-yl groups could potentially participate in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Implications
One area of significant interest is the study of bisphenol A (BPA) and its impact on health, reflecting a broader concern about environmental pollutants and endocrine-disrupting chemicals. Research by Melzer et al. (2010) and others has explored associations between urinary BPA concentrations and various health outcomes, such as heart disease and diabetes, highlighting the importance of understanding how synthetic compounds interact with biological systems (Melzer et al., 2010). This research domain underscores the potential utility of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea in studies related to environmental health, particularly in the context of monitoring and mitigating the effects of similar synthetic compounds on human health.
Biochemical Research and Drug Metabolism
In the pharmaceutical and biochemical fields, the study of urea cycle disorders (UCDs) provides a relevant context for the application of complex urea derivatives. Research on alternative pathway therapy using compounds like sodium phenylbutyrate offers a glimpse into the potential of urea derivatives in treating metabolic disorders (Scaglia, 2010). The enzymatic breakdown and metabolic pathways explored in these studies could inform the development and application of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea, particularly in designing new therapeutic agents or studying metabolic diseases.
Chemical Safety and Exposure Assessment
The assessment of human exposure to chemical compounds, such as phthalates and flame retardants, through biomonitoring studies, is another area that intersects with the potential applications of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea (Blount et al., 2000). These studies often focus on identifying metabolites in biological samples to assess exposure levels and health risks. The methodologies and analytical techniques developed in this domain could be directly applicable to research involving 1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea, especially in the context of environmental health and safety assessments.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14(16-13-2-1-7-20-13)15-8-11-3-4-12(19-11)10-5-6-18-9-10/h1-7,9H,8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKCKRAQQZNXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


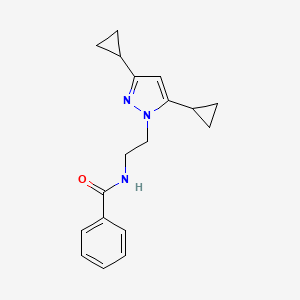
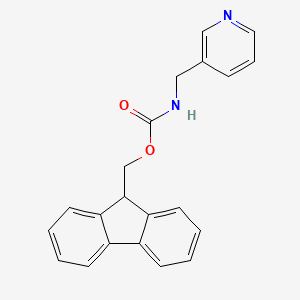

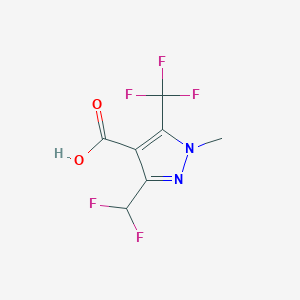

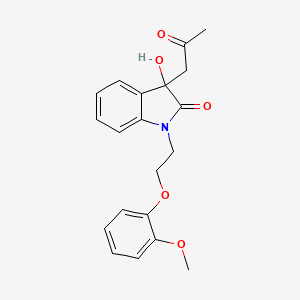
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)
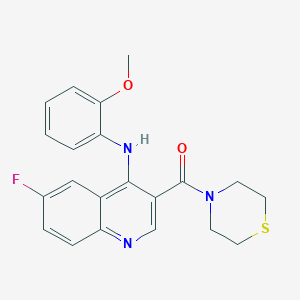
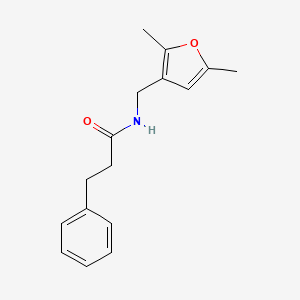

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)
